molecular formula C18H12ClFN2O3 B2393897 1-(3-chlorophenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione CAS No. 904524-34-1

1-(3-chlorophenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2393897
CAS No.: 904524-34-1
M. Wt: 358.75
InChI Key: UOQQPDXMNBWYTA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C18H12ClFN2O3 and its molecular weight is 358.75. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • Jager and Otterbein (1980) investigated the crystal structure of a compound related to the query, highlighting the importance of such analyses in understanding the molecular geometry and potential interactions of pyrazine derivatives. This type of research is crucial for designing materials with specific properties (J. Jager & W. Otterbein, 1980).

Photophysical Properties

  • Hoffert et al. (2017) synthesized a series of pyrazine-based chromophores, examining their optical absorption and emission properties. This research contributes to developing materials for optical applications, demonstrating the utility of pyrazine derivatives in creating highly emissive and solvatochromic compounds (Kellyn M. Hoffert et al., 2017).

Electron-Transport Materials

  • Huang et al. (2006) explored dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties for their potential as electron-transport materials in organic light-emitting devices. This study showcases the application of pyrazine derivatives in enhancing the performance of electronic devices (Tai-Hsiang Huang et al., 2006).

Antimicrobial and Anti-inflammatory Agents

  • A study by Kendre, Landge, and Bhusare (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antimicrobial and anti-inflammatory activities. This research highlights the potential of pyrazine derivatives in developing new pharmaceuticals (B. V. Kendre et al., 2015).

Synthesis and Antitumor Activity

  • Liu et al. (2020) investigated the synthesis, crystal structure, and antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative, demonstrating the compound's efficacy against human lung adenocarcinoma and gastric cancer cell lines. This study further exemplifies the importance of pyrazine derivatives in medicinal chemistry for cancer research (Jin Liu et al., 2020).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O3/c19-13-2-1-3-15(10-13)22-9-8-21(17(24)18(22)25)11-16(23)12-4-6-14(20)7-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQQPDXMNBWYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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